molecular formula C7H16N2O B15307627 2-(Piperidin-4-yloxy)ethan-1-amine

2-(Piperidin-4-yloxy)ethan-1-amine

Cat. No.: B15307627
M. Wt: 144.21 g/mol
InChI Key: VDENDIWBNYGGPZ-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yloxy)ethan-1-amine is a chemical compound that features a piperidine ring attached to an ethanamine moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yloxy)ethan-1-amine typically involves the reaction of piperidine with 2-chloroethanol under basic conditions to form 2-(piperidin-4-yloxy)ethanol. This intermediate is then converted to this compound through a reductive amination process using ammonia or an amine source .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yloxy)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized piperidine derivatives .

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yloxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-4-yloxy)ethan-1-amine is unique due to the presence of the oxygen atom, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its solubility, stability, and binding affinity in various applications .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

2-piperidin-4-yloxyethanamine

InChI

InChI=1S/C7H16N2O/c8-3-6-10-7-1-4-9-5-2-7/h7,9H,1-6,8H2

InChI Key

VDENDIWBNYGGPZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OCCN

Origin of Product

United States

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